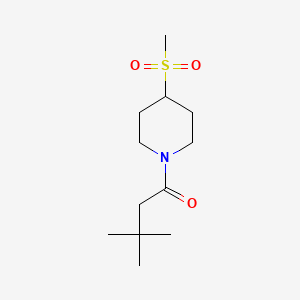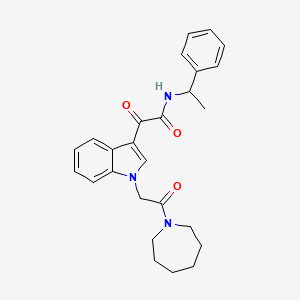
2-吡咯烷-3-氧基乙酸;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidin-3-yloxyacetic acid;hydrochloride is a chemical compound that belongs to the class of amino acids. It is a derivative of gamma-aminobutyric acid (GABA) and has been shown to have various biological activities, including anticonvulsant, anxiolytic, and anti-inflammatory effects. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
科学研究应用
2-Pyrrolidin-3-yloxyacetic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and anxiolytic effects.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-3-yloxyacetic acid;hydrochloride typically involves the reaction of pyrrolidine with glyoxylic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
化学反应分析
Types of Reactions
2-Pyrrolidin-3-yloxyacetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.
作用机制
The mechanism of action of 2-Pyrrolidin-3-yloxyacetic acid;hydrochloride involves its interaction with GABA receptors in the central nervous system. By modulating these receptors, the compound can exert its anticonvulsant and anxiolytic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence neurotransmitter release and neuronal excitability.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Gamma-aminobutyric acid (GABA): A neurotransmitter that plays a key role in regulating neuronal excitability.
Pyrrolidinone derivatives: Compounds with similar structures and biological activities.
Uniqueness
2-Pyrrolidin-3-yloxyacetic acid;hydrochloride is unique due to its specific structure, which combines the pyrrolidine ring with an acetic acid moiety. This structure allows it to interact with GABA receptors and exhibit a range of biological activities, making it a valuable compound for research and development.
属性
IUPAC Name |
2-pyrrolidin-3-yloxyacetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)4-10-5-1-2-7-3-5;/h5,7H,1-4H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMFNAFAIQPXAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride](/img/structure/B2355304.png)

![4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2355310.png)
![N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide](/img/structure/B2355313.png)
![N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B2355314.png)



![methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}oxy)imino]acetate](/img/structure/B2355318.png)
![5-allyl-N-(3,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2355320.png)

![Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate](/img/structure/B2355324.png)

![4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2355327.png)
